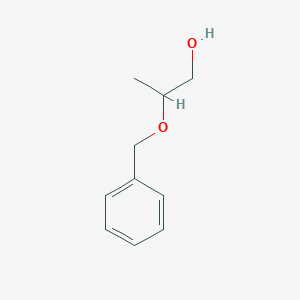

2-(Benzyloxy)-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRDMRLKBPUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340127 | |

| Record name | 2-(Benzyloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70448-03-2 | |

| Record name | 2-(Benzyloxy)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)-1-propanol

Introduction

2-(Benzyloxy)-1-propanol is a valuable chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and natural products.[1] Its structure, featuring a benzyl ether protecting group and a primary alcohol, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development.

The strategic placement of the benzyloxy group serves to protect the secondary alcohol of a propane-1,2-diol precursor, enabling selective reactions at the primary hydroxyl group. The benzyl group can be readily removed under various conditions, making it an ideal protecting group in multi-step syntheses.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary, reliable methods: the Williamson ether synthesis and the ring-opening of propylene oxide. The choice between these methods often depends on the availability of starting materials, desired stereochemistry, and scalability of the reaction.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers.[2][3] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2] In this context, the synthesis involves the deprotonation of a diol to form an alkoxide, which then reacts with benzyl halide.

A key consideration in this synthesis is the regioselectivity when using an asymmetric diol like propane-1,2-diol. The primary hydroxyl group is generally less sterically hindered and more acidic than the secondary hydroxyl group, leading to preferential formation of the corresponding alkoxide and subsequent attack on the benzyl halide.

Reaction Mechanism

The reaction begins with the deprotonation of the more accessible primary hydroxyl group of propane-1,2-diol by a strong base, such as sodium hydride (NaH), to form a primary alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of benzyl bromide in a classic SN2 fashion, displacing the bromide and forming the C-O ether bond.[2][4]

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Propane-1,2-diol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) that has been washed with hexanes to remove the mineral oil.

-

Suspend the sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add propane-1,2-diol (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Method 2: Ring-Opening of Propylene Oxide

An alternative and often highly regioselective method for synthesizing this compound is the nucleophilic ring-opening of propylene oxide with benzyl alcohol. This reaction can be catalyzed by either an acid or a base.[5]

-

Base-catalyzed ring-opening: Under basic conditions, the benzyl alkoxide, formed by deprotonating benzyl alcohol, will attack the less sterically hindered carbon of the epoxide ring (the C1 position), leading to the desired product, this compound.[5] This is a direct SN2 attack.

-

Acid-catalyzed ring-opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more electrophilic. The nucleophile (benzyl alcohol) will then attack the more substituted carbon (the C2 position), which can better stabilize the partial positive charge that develops in the transition state. This would lead to the isomeric product, 1-(benzyloxy)-2-propanol. Therefore, for the synthesis of this compound, the base-catalyzed pathway is preferred.

Reaction Mechanism

The base-catalyzed ring-opening of propylene oxide with benzyl alcohol is a classic example of nucleophilic attack on an epoxide. A strong base is used to deprotonate benzyl alcohol, generating the benzyl alkoxide nucleophile. This alkoxide then attacks the less substituted carbon of the propylene oxide ring, leading to the formation of the desired product after an aqueous workup.[5]

Caption: Base-Catalyzed Epoxide Ring-Opening.

Experimental Protocol: Ring-Opening of Propylene Oxide

Materials:

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Propylene oxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) that has been washed with hexanes.

-

Add anhydrous THF to suspend the sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the sodium benzoxide.

-

Add propylene oxide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Purification

For both synthetic routes, purification of the crude this compound is typically achieved by flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is effective in separating the desired product from unreacted starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound as a colorless oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.55 | Singlet | 2H | Benzyl protons (-OCH₂Ph) |

| ~3.80 | Multiplet | 1H | Methine proton (-CH(O)-) |

| ~3.50 | Multiplet | 2H | Methylene protons (-CH₂OH) |

| ~2.50 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.15 | Doublet | 3H | Methyl protons (-CH₃) |

The exact chemical shifts and coupling constants may vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic quaternary carbon (C-ipso) |

| ~128.5 | Aromatic methine carbons (C-ortho, C-meta) |

| ~127.8 | Aromatic methine carbon (C-para) |

| ~75 | Methine carbon (-CH(O)-) |

| ~71 | Benzyl carbon (-OCH₂Ph) |

| ~67 | Methylene carbon (-CH₂OH) |

| ~17 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2970, 2870 | Medium | C-H stretch (aliphatic) |

| ~1495, 1450 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |

The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group, while the strong band around 1100 cm⁻¹ corresponds to the C-O stretching vibrations of both the ether and alcohol functionalities.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₄O₂), the expected molecular weight is approximately 166.22 g/mol .[1] In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 166 would be expected, although it may be weak. Prominent fragment ions would likely include:

-

m/z = 91: The tropylium ion ([C₇H₇]⁺), a very stable fragment characteristic of benzyl compounds.

-

m/z = 107: Loss of a propanol group ([M - C₃H₇O]⁺).

-

m/z = 45: A fragment corresponding to [CH(OH)CH₃]⁺.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10] Avoid inhalation, ingestion, and contact with skin and eyes.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[8]

Conclusion

This technical guide has detailed two robust synthetic methods for the preparation of this compound: the Williamson ether synthesis and the base-catalyzed ring-opening of propylene oxide. Both methods are reliable and can be adapted to various laboratory scales. The guide has also provided a comprehensive overview of the analytical techniques used for the thorough characterization of the synthesized product, ensuring its identity and purity. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the field of organic synthesis and drug development.

References

- 1. scbt.com [scbt.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 2-(Benzyloxy)-1-propanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-(Benzyloxy)-1-propanol is a chiral alcohol that serves as a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a propanol backbone with a benzyl ether protecting group at the 2-position, offers a unique combination of stereochemistry and reactivity. This guide provides an in-depth exploration of this compound, focusing on its chemical and physical properties, a detailed protocol for its synthesis, and its critical applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important chiral synthon.

Physicochemical Properties and Stereoisomers

This compound exists as a racemic mixture and as two distinct enantiomers, (S)- and (R)-2-(Benzyloxy)-1-propanol. The specific stereoisomer used is often dictated by the desired stereochemistry of the final target molecule in asymmetric synthesis. The core physicochemical data for these compounds are summarized below.

| Property | Racemic this compound | (S)-2-(Benzyloxy)-1-propanol | (R)-(-)-1-Benzyloxy-2-propanol |

| CAS Number | 70448-03-2 | 33106-64-8 / 85483-97-2 (2S) | 89401-28-5 |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol | 166.22 g/mol |

| Appearance | Pale-yellow to Yellow-brown Liquid[1] | - | Oil |

| Boiling Point | - | 263.8±15.0 °C at 760 mmHg[2] | 263.8±15.0 °C (Predicted)[3] |

| Density | - | 1.0±0.1 g/cm³[2] | 1.027 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | - | 1.518[2] | 1.510[3] |

| Optical Activity ([α]20/D) | Not Applicable | - | -14°, c = 1 in chloroform[3] |

| Flash Point | - | 108.2±14.6 °C[2] | >230 °F[3] |

Safety Data Sheet (SDS) Analysis for this compound (CAS: 70448-03-2)

A thorough understanding of the safety and handling protocols for any chemical is paramount in a research setting. The following is a synthesis of the key safety information for racemic this compound.

-

Hazard Identification : The compound is classified as harmful if swallowed (H302).[1] It is designated with the GHS07 pictogram (exclamation mark).[1]

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air. If symptoms persist, seek medical attention.[2]

-

In Case of Skin Contact : Wash off with soap and plenty of water.[2]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[2]

-

-

Handling and Storage :

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves, clothing, and eye/face protection.[1]

-

Synthesis of Racemic this compound

The preparation of racemic this compound can be efficiently achieved via the Williamson ether synthesis. This well-established S\textsubscript{N}2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4][5] In this case, 1,2-propanediol is treated with a base to form the corresponding alkoxide, which then reacts with benzyl chloride.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. First, a strong base deprotonates one of the hydroxyl groups of 1,2-propanediol to form a more potent nucleophile, the alkoxide. The choice of base and reaction conditions can influence the regioselectivity of the deprotonation (primary vs. secondary hydroxyl group). The subsequent step is the nucleophilic attack of the alkoxide on the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general laboratory procedure for the synthesis of racemic this compound.

Materials:

-

1,2-Propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1,2-propanediol (1.0 equivalent) in anhydrous THF to the stirred suspension via a dropping funnel.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The benzyloxy group is a common protecting group for alcohols in multi-step organic syntheses due to its stability under a wide range of reaction conditions and its ease of removal by catalytic hydrogenation. The chiral nature of this compound makes it a particularly useful synthon for introducing a specific stereocenter into a target molecule.

Key Intermediate in HIV Protease Inhibitors

One of the most significant applications of this compound is in the synthesis of HIV protease inhibitors.[4] These drugs are a critical component of highly active antiretroviral therapy (HAART) and function by inhibiting the viral protease enzyme, which is essential for the maturation of new virus particles. The hydroxyethyl amine and hydroxyethyl hydrazine isosteres are common core structures in many protease inhibitors, and chiral alcohols like this compound are key precursors for constructing these moieties. The synthesis of these inhibitors often involves the stereoselective introduction of side chains that mimic the natural peptide substrates of the HIV protease, and the benzyloxypropanol fragment can serve as a scaffold for building these side chains.

Chiral Building Block for Other Therapeutics

The utility of the 2-(benzyloxy)propyl moiety extends beyond HIV therapeutics. For instance, a new series of 2-(benzyloxy)benzamides have been identified as potent antagonists of the transient receptor potential cation channel subfamily M member 8 (TRPM8), a target for the treatment of pain and cold hypersensitivity.[6] Furthermore, closely related structures such as (S)-2-benzyloxy-3-isopropylamino-1-propanol are also of interest in medicinal chemistry.[7] These examples underscore the value of the benzyloxypropanol scaffold in generating novel molecular architectures with diverse biological activities. The ability to introduce a defined stereocenter and a versatile benzyloxy group makes this compound a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of new drug candidates.

Caption: Role of this compound in Drug Development.

Conclusion

This compound, in both its racemic and enantiomerically pure forms, is a cornerstone chiral building block in synthetic organic chemistry. Its well-defined stereochemistry and the versatility of the benzyl ether protecting group make it an indispensable tool for the construction of complex, biologically active molecules. As demonstrated, its application in the synthesis of HIV protease inhibitors highlights its importance in addressing significant global health challenges. A comprehensive understanding of its properties, synthesis, and safe handling is essential for any researcher or drug development professional aiming to leverage this potent synthon in their work. Continued exploration of new synthetic routes and applications for this compound will undoubtedly lead to the discovery of novel and improved therapeutics in the future.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. (2S)-1-(Benzyloxy)-2-propanol | CAS#:85483-97-2 | Chemsrc [chemsrc.com]

- 3. (R)-(-)-1-BENZYLOXY-2-PROPANOL | 89401-28-5 [amp.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. CAS#:119870-22-3 | (S)-2-benzyloxy-3-isopropylamino-1-propanol | Chemsrc [chemsrc.com]

Spectroscopic Characterization of 2-(Benzyloxy)-1-propanol: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-(Benzyloxy)-1-propanol (CAS No. 70448-03-2) possesses a chiral center and key functional groups—a primary alcohol and a benzyl ether—that give rise to distinct spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the anisotropy of the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (5H) | 7.25 - 7.40 | Multiplet | - |

| Ph-CH₂ -O (2H) | 4.55 | Singlet | - |

| -O-CH - (1H) | 3.65 | Multiplet | 6.5 |

| -CH₂ -OH (2H) | 3.50 | Doublet | 5.5 |

| -CH₃ (3H) | 1.15 | Doublet | 6.5 |

| -OH (1H) | Variable (exchangeable) | Broad Singlet | - |

-

Choice of Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is typically used for acquiring the ¹H NMR spectrum of such compounds. It is crucial that the solvent does not contain protons that would interfere with the signals from the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to calibrate the chemical shift scale to 0 ppm.[1]

-

D₂O Exchange: To definitively identify the hydroxyl proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube. The labile hydroxyl proton exchanges with deuterium, causing its signal to disappear from the spectrum.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 138.5 |

| Aromatic CH (ortho, para) | 128.4 |

| Aromatic CH (meta) | 127.7 |

| -O-C H- | 78.0 |

| Ph-C H₂-O | 72.0 |

| -C H₂-OH | 65.0 |

| -C H₃ | 16.5 |

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon attached to the ether oxygen (-O-CH-) is expected to be the most downfield among the aliphatic carbons due to the strong deshielding effect of the oxygen atom.[2] Similarly, the benzylic carbon and the carbon of the primary alcohol are also shifted downfield. The aromatic carbons appear in the typical region of 127-139 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic (C=C) | C=C Stretch | 1600 & 1450 | Medium |

| Ether (C-O) | C-O Stretch | 1150 - 1085 | Strong |

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of the neat liquid sample of this compound onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules.[4] The presence of both sp³ and sp² C-H stretching vibrations confirms the aliphatic and aromatic components of the structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 166, corresponding to its molecular weight. However, the molecular ion of alcohols can be weak or absent.[6] The fragmentation pattern is dominated by cleavages that lead to stable carbocations.

Key Predicted Fragmentation Pathways:

-

Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z = 91 . This peak is often the base peak in the mass spectra of benzyl-containing compounds due to the formation of the tropylium ion.[7]

-

Alpha-Cleavage of the Alcohol: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for primary alcohols.[8][9][10] This would result in the loss of a CH(CH₃)OCH₂Ph radical, leading to a peak at m/z = 31 ([CH₂OH]⁺).

-

Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 148 (M - 18).[11]

-

Other Fragments: Other significant fragments could include the loss of the propanol side chain, resulting in a peak at m/z = 107 ([C₇H₇O]⁺), and further fragmentation of the alkyl chain.

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Integrated Spectroscopic Analysis Workflow

A cohesive approach utilizing all three spectroscopic techniques provides the most definitive structural confirmation.

Caption: Integrated workflow for structural elucidation.

Conclusion

The predicted spectroscopic data for this compound, based on established principles and data from analogous compounds, provides a comprehensive and reliable framework for its characterization. The combination of ¹H and ¹³C NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important chemical intermediate.

References

- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GCMS Section 6.10 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

An In-depth Technical Guide to 2-(Benzyloxy)-1-propanol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(benzyloxy)-1-propanol, a versatile chiral building block with significant applications in organic synthesis and drug development. The document delves into the historical context of its development, detailed synthesis methodologies for both its chiral and racemic forms, and a thorough examination of its physicochemical and spectroscopic properties. Furthermore, this guide explores its critical role as a synthetic intermediate in the preparation of complex molecules, including active pharmaceutical ingredients (APIs). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction and Historical Context

This compound, also known as 2-phenylmethoxy-1-propanol, is a chiral alcohol that has emerged as a valuable intermediate in stereoselective synthesis. While a definitive seminal publication marking its "discovery" is not readily apparent in the historical literature, its utility evolved from the broader development of benzyl ethers as protecting groups for alcohols in the early to mid-20th century. The true significance of this compound, particularly its enantiomerically pure forms, became prominent with the increasing demand for stereochemically defined building blocks in the synthesis of complex natural products and pharmaceuticals.

The development of reliable methods to synthesize optically active propanediol derivatives, coupled with the robustness of the benzyl ether protecting group, paved the way for the use of (S)- and (R)-2-(benzyloxy)-1-propanol as key synthons. These molecules offer a strategic advantage in asymmetric synthesis, allowing for the controlled introduction of a chiral center that can be further elaborated into more complex structures.

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: the preparation of the racemic mixture and the stereoselective synthesis of its enantiomers. The choice of method is dictated by the desired application of the final product.

Synthesis of Racemic this compound

The most common and straightforward method for preparing racemic this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of 1,2-propanediol, followed by nucleophilic substitution with a benzyl halide.

Reaction Scheme:

Figure 1: General workflow for the synthesis of racemic this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: To a stirred solution of 1,2-propanediol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base (e.g., sodium hydride, potassium hydroxide) portion-wise at 0 °C. The choice of base is critical; sodium hydride is often preferred for its clean reaction profile. The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the alkoxide.

-

Benzylation: A solution of benzyl bromide or benzyl chloride in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford racemic this compound.

The primary challenge in this synthesis is achieving regioselectivity, as both the primary and secondary hydroxyl groups of 1,2-propanediol can be benzylated. Reaction conditions can be optimized to favor the formation of the desired product, often resulting in a mixture that requires careful purification.

Stereoselective Synthesis of (S)-2-(Benzyloxy)-1-propanol

The synthesis of enantiomerically pure (S)-2-(benzyloxy)-1-propanol is of paramount importance for its application in asymmetric synthesis. A common and efficient route starts from the readily available chiral building block, (S)-ethyl lactate.

Reaction Scheme:

Figure 2: Synthetic pathway to (S)-2-(Benzyloxy)-1-propanol from (S)-ethyl lactate.

Experimental Protocol: Synthesis from (S)-Ethyl Lactate

Step 1: O-Benzylation of (S)-Ethyl Lactate

-

Preparation: A suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF is cooled to 0 °C in an ice bath.

-

Deprotonation: (S)-Ethyl lactate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Benzylation: Benzyl bromide is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ethyl (S)-2-(benzyloxy)propanoate is purified by distillation under reduced pressure.

Step 2: Reduction of the Ester

-

Preparation: A solution of the purified ethyl (S)-2-(benzyloxy)propanoate in anhydrous THF is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature to ensure complete reduction of the ester to the primary alcohol.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated. The crude (S)-2-(benzyloxy)-1-propanol is then purified by column chromatography.

This two-step process provides a reliable method for obtaining the enantiomerically pure (S)-isomer, which is a valuable chiral precursor in various synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 263.8 °C at 760 mmHg |

| Density | Approx. 1.0 g/cm³ |

| CAS Number | 70448-03-2 (racemic) |

| 33106-64-8 ((S)-isomer) | |

| 85483-97-2 ((R)-isomer) |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of δ 7.2-7.4 ppm), the benzylic methylene protons (a singlet or AB quartet around δ 4.5 ppm), the methine proton on the propanol backbone (a multiplet), the methylene protons adjacent to the primary alcohol (a multiplet), and the methyl group (a doublet). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon, and the three carbons of the propanol backbone. The carbon bearing the benzyloxy group will be shifted downfield compared to the other aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for both aromatic and aliphatic groups will be observed, as well as C-O stretching bands.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would likely involve the loss of a benzyl group or cleavage of the propanol chain.

Applications in Organic Synthesis and Drug Development

This compound, particularly its enantiopure forms, serves as a crucial building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients.

Chiral Building Block in Asymmetric Synthesis

The primary application of enantiomerically pure this compound lies in its use as a chiral synthon. The stereocenter at the C2 position allows for the diastereoselective elaboration of the molecule, enabling the synthesis of target compounds with high optical purity. The hydroxyl group can be readily converted into other functional groups or used as a handle for further reactions, while the benzyl ether provides a stable protecting group that can be removed under mild conditions (e.g., hydrogenolysis) at a later stage of the synthesis.

Intermediate in the Synthesis of Pharmaceuticals

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of amino diol HIV-protease inhibitors. The structural motif present in this compound is incorporated into the backbone of these complex drug molecules.

A notable application is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The propanolamine side chain, a key structural feature of many beta-blockers, can be constructed using this compound as a starting material. For example, the synthesis of propranolol involves a naphthyloxy propanolamine structure, and precursors with a similar backbone can be derived from this compound.

Conclusion

This compound is a chemical compound of significant value to the scientific research community, particularly in the fields of organic synthesis and medicinal chemistry. Its utility as a chiral building block, facilitated by well-established stereoselective synthetic routes, has made it an indispensable tool for the construction of complex, optically active molecules. The ability to readily introduce a protected chiral diol functionality makes it a strategic choice for the synthesis of a variety of pharmaceuticals. This guide has provided a detailed overview of its history, synthesis, properties, and applications, underscoring its continued importance in modern chemical science. As the demand for enantiomerically pure compounds in drug discovery and development continues to grow, the role of versatile chiral intermediates like this compound is set to expand further.

The Solubility Profile of 2-(Benzyloxy)-1-propanol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)-1-propanol in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers practical experimental protocols for its determination, and presents a reasoned analysis of its expected behavior in a variety of solvent classes.

Introduction: Understanding the Significance of Solubility

This compound is a versatile organic molecule featuring a benzyl ether and a secondary alcohol functional group. Its utility spans various applications, including as a chiral building block in the synthesis of complex organic molecules and potentially as a component in pharmaceutical formulations.[1] The solubility of this compound is a critical physical property that dictates its handling, reactivity, and bioavailability. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating effective drug delivery systems.

This guide provides a foundational understanding of the factors influencing the solubility of this compound and offers a framework for its practical assessment in the laboratory.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The molecular structure of this compound, C₁₀H₁₄O₂, reveals both polar and non-polar characteristics.

-

Polar Characteristics: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of dipole-dipole interaction. This group can act as both a hydrogen bond donor and acceptor.

-

Non-Polar Characteristics: The benzyl group (a phenyl ring attached to a methylene group) and the three-carbon propane backbone are non-polar. These regions interact primarily through weaker van der Waals forces (specifically, London dispersion forces).

The overall solubility of this compound in a given solvent will depend on the balance of these interactions.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive, publicly available quantitative solubility data for this compound, we can predict its solubility based on its structure and the properties of common organic solvents. The following table summarizes these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, 1-Propanol, 2-Propanol | High | These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. The alkyl chains of these alcohols also have favorable interactions with the non-polar regions of the molecule. |

| Aprotic Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. They also possess non-polar character that can solvate the benzyl and propyl groups. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of these solvents will have favorable π-π stacking interactions with the benzyl group of this compound. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | The primary interactions would be van der Waals forces between the aliphatic solvent and the non-polar regions of this compound. The polar hydroxyl group will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and can interact favorably with both the polar and non-polar parts of the molecule. Chloroform can also act as a weak hydrogen bond donor. |

| Ethers | Diethyl Ether | High | Diethyl ether can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and its non-polar ethyl groups can solvate the non-polar regions of the molecule. |

Experimental Determination of Solubility: A Practical Guide

Determining the solubility of this compound in various solvents is a fundamental laboratory practice.[3][4] Below are detailed protocols for both qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Qualitative Solubility Determination Workflow

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Caption: Workflow for the qualitative determination of solubility.

Step-by-Step Protocol for Qualitative Solubility

-

Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.

-

Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds to ensure thorough agitation.

-

Observation: Visually inspect the solution against a well-lit background. If the solid has completely dissolved, the compound is classified as "soluble" in that solvent.

-

Further Solvent Addition: If undissolved solid remains, add another 0.5 mL of the solvent and vortex again for 30 seconds.

-

Final Classification: If the solid dissolves after the second addition, it is classified as "partially soluble." If undissolved solid still remains, it is classified as "insoluble."

Semi-Quantitative Solubility Determination

For a more precise, albeit still relative, measure of solubility, a serial dilution method can be employed. This involves determining the approximate concentration at which the solute is fully soluble.

Factors Influencing Solubility

Several external factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. However, this relationship is not universal and should be determined empirically.

-

Purity of Solute and Solvent: Impurities can either increase or decrease the observed solubility. The presence of water in organic solvents, for instance, can significantly impact the solubility of a compound capable of hydrogen bonding.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

Conclusion

This compound is a molecule with a dual chemical nature, possessing both polar and non-polar functionalities. This structure dictates its solubility profile, making it highly soluble in polar protic and aprotic solvents, as well as chlorinated solvents. Its solubility is predicted to be moderate to high in aromatic solvents and lower in non-polar aliphatic solvents. The provided experimental protocols offer a reliable means of confirming these predictions in a laboratory setting. A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development.

References

Commercial availability and suppliers of 2-(Benzyloxy)-1-propanol

An In-depth Technical Guide to the Commercial Availability and Suppliers of 2-(Benzyloxy)-1-propanol

For researchers, scientists, and drug development professionals, the procurement of high-quality chiral building blocks is a critical first step in the synthesis of complex molecular targets. This compound, a versatile synthetic intermediate, is of particular interest due to its utility in stereoselective synthesis.[1] This guide provides a comprehensive overview of its commercial availability, key suppliers, quality specifications, and essential procurement considerations to empower scientists in making informed decisions for their research and development endeavors.

Introduction to this compound: A Chiral Synthon

This compound is a chiral alcohol protected as a benzyl ether. Its importance is most pronounced in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[2] The difference between enantiomers can be stark—one may offer a therapeutic effect while the other could be inert or even harmful, as exemplified by the historical case of thalidomide.[2] Consequently, access to enantiomerically pure forms of this compound is crucial for the development of safe and effective single-enantiomer drugs and agrochemicals.[2][3][4]

This compound is commercially available in three primary forms, each with a distinct CAS Number:

-

(S)-2-(Benzyloxy)propan-1-ol: CAS Number 33106-64-8[1]

-

(R)-(-)-1-Benzyloxy-2-propanol: CAS Number 89401-28-5[5]

Commercial Availability and Major Suppliers

This compound is readily available from a wide range of chemical suppliers, from large global distributors to specialized manufacturers of chiral compounds.[8][9] Availability spans from research-grade quantities (milligrams to grams) to bulk and commercial-scale volumes, with some suppliers offering GMP manufacturing capabilities for pharmaceutical applications.[7]

Below is a summary of prominent suppliers. This list is not exhaustive but represents a cross-section of the market, including major manufacturers and distributors known for supplying chiral chemicals and building blocks.

| Supplier | Regional Focus | Noteworthy Offerings |

| BASF | Global | A leading producer of chiral intermediates with extensive manufacturing capabilities.[3][4][10] |

| Johnson Matthey | Global | Specializes in chiral APIs and intermediates, operating dedicated chiral chemistry units.[3][4][10] |

| Thermo Fisher Scientific | Global | Offers various isomers and grades, including (S)-(+)-1-Benzyloxy-2-propanol, through its Thermo Scientific Chemicals brand.[11][12][13] |

| Merck (Sigma-Aldrich) | Global | A major distributor providing a wide range of research chemicals, including related diol precursors.[14] |

| Biosynth | Global | Supplies this compound for research and development, noting its use as a glycidol derivative.[7] |

| Santa Cruz Biotechnology (SCBT) | Global | Provides both (S)- and (R)- enantiomers specifically for research use.[1][5] |

| Tokyo Chemical Industry (TCI) | Global | Offers high-purity grades of related isomers like (S)-(+)-1-Benzyloxy-2-propanol for asymmetric synthesis.[15] |

| LGC Standards | Global | Supplies this compound and its deuterated form (this compound-d6) as reference materials.[16][17] |

| BLD Pharmatech | Global | A manufacturer and supplier of research chemicals to pharmaceutical companies and research institutions.[8][9] |

| Various Chinese Suppliers | Asia | Numerous suppliers based in China, such as Shanghai Jizhi Biochemical Technology and Dayang Chem, offer various purities and quantities.[18] |

Quality Specifications and Analytical Control

For drug development and stereoselective synthesis, the chemical and enantiomeric purity of this compound is paramount. Suppliers typically provide a Certificate of Analysis (CoA) for each batch, detailing the product's specifications and test results. Researchers should always scrutinize the CoA before use.

A typical CoA will include the following parameters:

| Parameter | Specification Example | Method Reference | Rationale |

| Appearance | Clear, colorless liquid | Visual / USP-NF/Ph.Eur/BP | Confirms the absence of visible contaminants or degradation products.[19] |

| Identity by IR | Conforms to standard | USP-NF/Ph.Eur/BP | Confirms the molecular structure matches the reference spectrum.[19] |

| Assay (Purity) | ≥ 95.0% to > 99.0% (GC or HPLC) | GC / HPLC | Quantifies the amount of the desired compound, indicating overall purity.[11][19][20] |

| Enantiomeric Purity / EE | >98% (Chiral HPLC) | Chiral HPLC | Critical for stereoselective synthesis to ensure the correct enantiomer is used. |

| Water Content | ≤ 0.5% (Karl Fischer) | Karl Fischer Titration | Water can interfere with many organic reactions, especially those involving organometallics. |

| Related Substances | Benzaldehyde: ≤ 0.05% | GC / HPLC | Identifies and quantifies impurities from synthesis or degradation, such as the oxidation product benzaldehyde.[19] |

| Refractive Index | 1.538 - 1.541 (at 20°C) | Refractometry | A physical constant used for rapid identity and purity confirmation.[19] |

Synthesis Overview and Potential Impurities

Understanding the synthetic origin of this compound provides valuable insight into its potential impurity profile. A common and robust method involves a two-step process starting from a readily available chiral building block like ethyl lactate.[21]

Workflow: Synthesis from (S)-Ethyl Lactate

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. marketgrowthreports.com [marketgrowthreports.com]

- 4. Chiral Chemicals Market Size, Share & Growth Statistics 2035 [factmr.com]

- 5. scbt.com [scbt.com]

- 6. This compound (70448-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. This compound | 70448-03-2 | VCA44803 [biosynth.com]

- 8. Chiral Compounds manufacturers from around the world ⇒ chemeurope.com [chemeurope.com]

- 9. Chiral Compounds companies from around the world ⇒ chemeurope.com [chemeurope.com]

- 10. marketresearchfuture.com [marketresearchfuture.com]

- 11. (S)-(+)-1-Benzyloxy-2-propanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 3-Benzyloxy-1-propanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. (S)-(+)-1-Benzyloxy-2-propanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. employees.delta.edu [employees.delta.edu]

- 15. (S)-(+)-1-Benzyloxy-2-propanol | 85483-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. This compound-d6 | LGC Standards [lgcstandards.com]

- 17. This compound | LGC Standards [lgcstandards.com]

- 18. (2S)-1-(Benzyloxy)-2-propanol | CAS#:85483-97-2 | Chemsrc [chemsrc.com]

- 19. COA-P0290LL025-44372C205IX [actylislab.com]

- 20. chemimpex.com [chemimpex.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of 2-(Benzyloxy)-1-propanol in Modern Synthesis

An In-depth Technical Guide to 2-(Benzyloxy)-1-propanol: Synthesis, Properties, and Applications

This compound (Chemical Formula: C₁₀H₁₄O₂) is a chiral organic compound that serves as a pivotal intermediate and building block in advanced chemical synthesis. Structurally, it is a derivative of 1,2-propanediol in which the primary hydroxyl group is protected by a benzyl ether linkage. This structural feature is not trivial; the benzyl group is a robust and versatile protecting group, making the molecule stable under a variety of reaction conditions while leaving the secondary alcohol available for further chemical transformation.[1]

For researchers and professionals in drug development, the true value of this compound lies in its chirality. Available as a racemate or as individual (R) and (S) enantiomers, this compound provides a stereochemically defined platform for constructing complex, optically active molecules. Its application is particularly notable in the synthesis of antiviral agents, such as HIV-protease inhibitors, and other stereospecific pharmaceuticals where precise three-dimensional architecture is critical for biological activity.[2] This guide offers a comprehensive overview of its synthesis, properties, and applications, providing the technical insights necessary for its effective use in a research and development setting.

Physicochemical Properties and Safety Data

A clear understanding of a compound's physical properties and safety profile is foundational to its successful application in the laboratory. The key data for this compound are summarized below.

Core Quantitative Data

| Property | Value | Source(s) |

| Molecular Weight | 166.22 g/mol | [3] |

| Density | 1.044 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.510 | |

| Flash Point | 108.8 °C (227.8 °F) | |

| Optical Activity ([α]20/D) | +14.5° (c=1 in chloroform) for (S)-enantiomer | |

| CAS Number | 70448-03-2 (racemic), 85483-97-2 ((S)-enantiomer), 33106-64-8 ((S)-enantiomer) | [2][3] |

Safety and Handling Information

This compound requires careful handling in a laboratory setting. It is classified as an irritant and exhibits acute oral toxicity.

| Hazard Category | GHS Classification |

| Signal Word | Warning |

| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Codes | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |

| Storage Class | 10 (Combustible liquids) |

| Recommended PPE | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter |

Data sourced from Sigma-Aldrich safety information.

Synthesis Methodologies: Crafting the Chiral Building Block

The synthesis of this compound can be approached in several ways, depending on whether a racemic mixture or a specific enantiomer is required. The choice of synthetic route is a critical decision driven by factors such as cost, scale, and the required enantiomeric purity of the final product.

A. Racemic Synthesis: Selective Benzyl Protection

The most direct route to racemic this compound involves the selective protection of the primary hydroxyl group of 1,2-propanediol. The differential reactivity between the primary and secondary alcohols allows for regioselective benzylation.

Causality of Experimental Choice: The Williamson Ether Synthesis is the classic and most common method employed.[4] This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, followed by nucleophilic attack on benzyl bromide or benzyl chloride. The choice of base is crucial for selectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete deprotonation.[5] However, for substrates where selectivity is paramount, a milder base such as silver oxide (Ag₂O) can favor the protection of the less sterically hindered primary hydroxyl group over the secondary one.[1][4] For substrates that are sensitive to basic conditions, protection can be achieved under acidic catalysis using benzyl trichloroacetimidate.[4]

Caption: General workflow for racemic synthesis.

B. Enantioselective Synthesis: Accessing Optical Purity

For applications in drug development, obtaining enantiomerically pure (S)- or (R)-2-(Benzyloxy)-1-propanol is essential. This is typically achieved either by starting with a chiral precursor or by resolving a racemic intermediate.

1. Synthesis from the Chiral Pool A highly effective strategy is to begin with an inexpensive, commercially available chiral molecule. Ethyl (S)-lactate is an excellent starting material for producing (S)-2-(Benzyloxy)-1-propanol.[6] The synthesis involves two main steps:

-

Benzylation: The free secondary hydroxyl group of ethyl (S)-lactate is protected using the Williamson ether synthesis, as described above, to yield ethyl (S)-2-(benzyloxy)propionate.

-

Reduction: The ester functionality is then reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to afford the final product, (S)-2-(Benzyloxy)-1-propanol, with the stereocenter preserved.

2. Hydrolytic Kinetic Resolution (HKR) An elegant and powerful method for separating enantiomers is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes.[7][8] This method can be applied to resolve racemic benzyloxymethyloxirane (the epoxide precursor).

Causality of Experimental Choice: The HKR process relies on the chiral catalyst preferentially catalyzing the hydrolysis of one enantiomer of the epoxide at a much faster rate than the other.[8][9] For example, using an (R,R)-(salen)Co(III) catalyst, the (R)-epoxide is rapidly converted to the corresponding (R)-diol, leaving the unreacted (S)-epoxide in high enantiomeric excess.[10] This enantioenriched (S)-epoxide can then be isolated and subjected to a ring-opening reaction to yield the desired (S)-2-(Benzyloxy)-1-propanol. The efficiency of this method is remarkable, often yielding both the unreacted epoxide and the diol product with >98% enantiomeric excess (ee).[8][11]

Caption: Principle of Hydrolytic Kinetic Resolution.

Key Applications in Drug Development and Research

The utility of this compound stems from its dual functionality: a nucleophilic secondary alcohol and a stable, yet removable, benzyl protecting group. This makes it a versatile reagent for stereoselective synthesis.[3]

-

Antiviral Agents: The (S)-enantiomer is a documented reactant for preparing (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases, a class of compounds investigated for their antiviral properties.

-

HIV-Protease Inhibitors: It has been used in the synthesis of amino diol-based HIV-protease inhibitors, where the defined stereochemistry of the hydroxyl and benzyloxy groups is used to control the spatial arrangement of the final molecule.[2]

-

Pharmacophore and Protecting Group: Beyond its role as an intermediate, the benzyloxy group itself can be a key pharmacophore, interacting with biological targets.[12] More commonly in multi-step synthesis, it serves as a robust protecting group for the primary alcohol, which can be cleanly removed in the final stages of a synthesis via palladium-catalyzed hydrogenation, a reaction that is typically high-yielding and tolerant of many other functional groups.[1][4]

Caption: Logical flow of application in synthesis.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the enantioselective synthesis of (S)-2-(Benzyloxy)-1-propanol starting from ethyl (S)-lactate.

Protocol 1: Synthesis of Ethyl (S)-2-(benzyloxy)propionate

Objective: To protect the secondary hydroxyl group of ethyl (S)-lactate with a benzyl group.

Materials and Reagents:

-

Ethyl (S)-lactate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Deprotonation: Dissolve ethyl (S)-lactate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at this temperature. Causality: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

-

Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by silica gel column chromatography to yield pure ethyl (S)-2-(benzyloxy)propionate.

Protocol 2: Reduction to (S)-2-(Benzyloxy)-1-propanol

Objective: To reduce the ester functionality to a primary alcohol.

Materials and Reagents:

-

Ethyl (S)-2-(benzyloxy)propionate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Preparation: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF and cool to 0 °C.

-

Addition: Dissolve the ethyl (S)-2-(benzyloxy)propionate (1.0 equivalent) from Protocol 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Sequentially and very carefully, add dropwise: X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams). Causality: This specific sequence is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable solid.

-

Work-up: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, then filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield pure (S)-2-(Benzyloxy)-1-propanol.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic methylene (–O–CH₂–Ph) around 4.5 ppm, and signals corresponding to the propanol backbone (–CH(OH)–, –CH₂–O–, and –CH₃).[13]

-

¹³C NMR: The carbon spectrum will display signals in the aromatic region (127-138 ppm) for the benzyl group, and distinct aliphatic signals for the three carbons of the propanol chain and the benzylic carbon.[14]

-

Infrared (IR) Spectroscopy: Key features include a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O–H stretch of the alcohol, and strong C–O stretching bands around 1100 cm⁻¹.

References

- 1. Benzyl group - Wikipedia [en.wikipedia.org]

- 2. This compound | 70448-03-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

Methodological & Application

Application Note: A Robust Protocol for the Asymmetric Synthesis of Chiral Amines from 2-(Benzyloxy)-1-propanol

Abstract

Chiral amines are fundamental building blocks in modern medicinal chemistry and materials science, with their stereochemistry often dictating biological activity and material properties.[1][2][3] This application note provides a detailed, field-proven methodology for the synthesis of enantiomerically enriched amines utilizing the commercially available and versatile chiral precursor, 2-(Benzyloxy)-1-propanol. The strategy hinges on a reliable two-step sequence: a mild oxidation of the primary alcohol to the corresponding chiral aldehyde, followed by a diastereoselective reductive amination. We offer in-depth protocols, mechanistic insights, and expected outcomes to guide researchers in successfully implementing this transformation for the synthesis of valuable secondary and tertiary chiral amines.

Introduction: The Strategic Value of this compound

The demand for enantiopure compounds, particularly amines, has driven the development of numerous synthetic strategies.[3][4] While methods like asymmetric catalysis and resolution are powerful, a chiral pool approach—starting from an inexpensive, enantiopure material—offers a direct and often more scalable route. This compound is an exemplary chiral building block. Its key advantages include:

-

Inherent Chirality: It possesses a defined stereocenter at the C2 position, which serves as the foundation for controlling the stereochemistry of the final amine product.

-

Differentiated Functionality: The primary alcohol at C1 can be selectively oxidized without affecting the stereogenic center or the secondary benzyloxy group.

-

Robust Protecting Group: The benzyl ether at C2 is stable to a wide range of reaction conditions, including the oxidation and reductive amination steps detailed herein, yet it can be readily removed via hydrogenolysis if the free secondary alcohol is desired in the final product.

This guide details a synthetic pathway that leverages these features to convert (R)- or (S)-2-(Benzyloxy)-1-propanol into the corresponding chiral amines, crucial intermediates for various pharmaceutical targets.[1][5]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. First, the chiral alcohol is carefully oxidized to the aldehyde. Second, this aldehyde undergoes a one-pot reaction with an amine of choice and a selective reducing agent to yield the target chiral amine.

References

Introduction: The Significance of 2-(Benzyloxy)-1-propanol in Chiral Synthesis

An In-Depth Guide to the Asymmetric Synthesis of 2-(Benzyloxy)-1-propanol: Protocols and Mechanistic Insights

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chirality is a fundamental principle governing molecular interactions in biological systems, meaning that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[1] Chiral alcohols, in particular, serve as versatile building blocks, or "synthons," for the construction of complex, biologically active molecules.[2]

(S)- and (R)-2-(Benzyloxy)-1-propanol are valuable chiral intermediates in this domain.[3] The benzyl ether provides a robust protecting group for the secondary alcohol, which is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis. The remaining primary alcohol offers a reactive handle for further synthetic transformations. This structural motif is a key component in the synthesis of various important compounds, including beta-blockers and macrolide antibiotics.[4][5] This guide provides detailed protocols and the underlying scientific rationale for several robust methods to access enantiomerically enriched this compound, targeting researchers and professionals in organic synthesis and drug development.

Strategic Approaches to Asymmetric Synthesis

There are three primary strategies for obtaining enantiomerically pure this compound:

-

Chiral Pool Synthesis: Starting from a readily available and inexpensive chiral molecule, such as ethyl lactate.[6]

-

Asymmetric Reduction: Converting a prochiral ketone, 2-(benzyloxy)acetone, into a single enantiomer of the alcohol using a chiral catalyst.[7]

-

Kinetic Resolution: Separating a racemic mixture of this compound by selectively reacting one enantiomer, often with an enzyme.[8][9]

Each strategy offers distinct advantages and is suited to different laboratory settings and scales. The following sections provide detailed, field-tested protocols for each approach.

Protocol 1: Chiral Pool Synthesis from (S)-Ethyl Lactate

This is one of the most common and cost-effective methods, leveraging the natural chirality of lactic acid. The synthesis is a reliable two-step process: O-benzylation of the secondary hydroxyl group, followed by the complete reduction of the ester to a primary alcohol.[6][10]

Workflow Overview